2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone
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Description
The compound “2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylethanone” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones . This process involves three steps: cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . The transition-metal-free strategy involves cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .Future Directions
Pyrrolopyrazine derivatives have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Properties
IUPAC Name |
2-chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c12-6-10(15)14-5-4-13-3-1-2-9(13)11(14)7-16-8-11/h1-3H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJZQNQVBAYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(COC2)C3=CC=CN31)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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